molecular formula C11H11N3O2S2 B2736833 2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 881446-28-2

2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2736833
CAS No.: 881446-28-2
M. Wt: 281.35
InChI Key: YZFIHSAFKRNDIX-UHFFFAOYSA-N
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Description

2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a synthetic thieno[2,3-d]pyrimidine derivative intended for research use only. This compound is part of a class of molecules recognized as purine bioisosteres, making them a key scaffold in medicinal chemistry for developing new agents with predefined biological properties . Thienopyrimidines are investigated for a broad spectrum of activities, with a significant research focus on their antitumor potential . Scientific studies on closely related 4-aminothieno[2,3-d]pyrimidine-6-carboxylates have demonstrated promising in vitro antiproliferative activity against breast cancer cell lines, including MCF-7 and the highly aggressive MDA-MB-231 . The mechanism of action for this class of compounds is associated with the inhibition of essential protein kinases involved in cell growth and survival pathways; related analogs have been reported as potent inhibitors of receptor tyrosine kinases such as B-Raf, Tie2, and EGFR, which are often overexpressed in cancers . Research indicates that such compounds can induce cell cycle arrest, for example, in the G1 phase for ER-positive MCF-7 cells and the G2 phase for ER-negative MDA-MB-231 cells . The structural features of this compound, including the 4-amino group and the 2-allylthio substitution, are of particular pharmacological interest for structural optimization in drug discovery projects . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-5-methyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-3-4-17-11-13-8(12)6-5(2)7(10(15)16)18-9(6)14-11/h3H,1,4H2,2H3,(H,15,16)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFIHSAFKRNDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the allylthio and amino groups.

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allylthio Group: This step often involves the reaction of the thieno[2,3-d]pyrimidine intermediate with allylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the allylthio group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups at the amino position.

Scientific Research Applications

Case Studies

A study published in Molecules demonstrated that a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, including derivatives similar to the compound , exhibited cytotoxic effects with IC50 values in the nanomolar range against MCF-7 cells. Specifically, one derivative showed an IC50 value of 9.1 nM, indicating potent antiproliferative activity .

CompoundCell LineIC50 (nM)
Compound AMCF-79.1
Compound BMDA-MB-23128.0

Targeted Enzymes

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). In vitro studies have shown that certain thienopyrimidine derivatives can inhibit EGFR-TK activity at low concentrations, further supporting their potential as therapeutic agents .

Data Summary

In a comparative study on enzyme inhibition, several derivatives were tested against EGFR-TK:

CompoundEnzyme Inhibition Concentration (ng/mL)
Compound X1.83
Compound Y2.64

Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of thienopyrimidine derivatives is crucial for their development as therapeutic agents. Research indicates that these compounds generally exhibit favorable pharmacokinetic profiles, including good solubility and metabolic stability.

Synthesis and Structural Optimization

The synthesis of 2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves cyclocondensation reactions under acidic conditions. Structural optimization efforts have focused on modifying substituents on the thiophene ring to enhance biological activity and selectivity .

Mechanism of Action

The mechanism by which 2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the allylthio group, which may affect its biological activity.

    2-(Methylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a methylthio group instead of an allylthio group.

Uniqueness

2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of the allylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Biological Activity

2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its potential therapeutic applications in cancer treatment, antimicrobial properties, and enzyme inhibition.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core substituted with an allylthio group and an amino group. Its molecular formula is C11H12N4O2SC_{11}H_{12}N_4O_2S, and it has a molecular weight of approximately 268.31 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

  • Case Study : A derivative of thieno[2,3-d]pyrimidine was found to exhibit an IC50 value of 9.1 nM against MCF-7 cells, indicating potent antiproliferative activity . This suggests that this compound may share similar properties.

Antimicrobial Activity

Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. The structural features of these compounds allow them to interact with bacterial enzymes or membranes, leading to inhibition of growth.

  • Research Findings : In vitro studies have shown that certain thienopyrimidines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound remains to be fully elucidated but may be significant based on its structural analogs.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Thienopyrimidine derivatives have been reported to act as inhibitors of various enzymes such as thymidylate synthase and other kinases involved in cancer progression.

  • Example : Inhibition studies on related compounds revealed that modifications in the thienopyrimidine structure can enhance enzyme binding affinity and selectivity . This suggests that this compound could be optimized for better enzyme inhibition.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key metabolic enzymes critical for cancer cell survival.
  • Cell Cycle Arrest : They may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Data Tables

Activity TypeCell Line/PathogenIC50 ValueReference
AnticancerMCF-79.1 nM
AntimicrobialE. coliNot specified
Enzyme InhibitionThymidylate SynthaseNot specified

Q & A

Basic: What are the common synthetic routes for 2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, and what key reaction conditions are critical for yield optimization?

Answer:
The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A critical step is the introduction of the allylthio group via nucleophilic substitution using allyl mercaptan under inert atmosphere (e.g., nitrogen). Key conditions include:

  • Temperature control (0–5°C during thiol addition to minimize side reactions).
  • Catalysts such as triethylamine to deprotonate intermediates and enhance reactivity.
  • Post-acylation steps may require polar aprotic solvents (e.g., DMF) with stirring at room temperature for 12–24 hours.
    Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7 v/v), and purification achieved via column chromatography .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • 1H/13C NMR : In DMSO-d6, allylthio protons appear as a multiplet at δ 3.2–3.5 ppm, while the carboxylic acid proton is observed as a broad peak near δ 12.5 ppm.
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ expected for C11H12N3O2S2).
  • HPLC : Utilize a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention time can be calibrated against a reference standard.
  • FT-IR : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O) and 2550 cm⁻¹ (thioether C-S) validate functional groups .

Advanced: How can researchers address contradictory biological activity data reported for thieno[2,3-d]pyrimidine derivatives in enzyme inhibition studies?

Answer:
Contradictions may arise from assay variability (e.g., substrate concentration, buffer pH, or enzyme source). Mitigation strategies include:

  • Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and isothermal titration calorimetry (thermodynamic parameters).
  • Structural Comparisons : Analyze analogs (e.g., 6-ethyl or 5-chloro derivatives) to isolate substituent effects on activity.
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with catalytic residues (e.g., hydrogen bonding with the carboxylic acid group) .

Advanced: What strategies optimize regioselective introduction of the allylthio group at the 2-position of the pyrimidine ring?

Answer:

  • Directing Groups : The 4-amino group enhances nucleophilic attack at C2 by coordinating with Lewis acids (e.g., ZnCl2).
  • Reaction Solvents : Use THF or DCM to stabilize intermediates and reduce disulfide byproduct formation.
  • Catalysts : CuI (5 mol%) promotes thiol-alkyne coupling under mild conditions (40°C, 6 hours).
  • Purification : Isolate the product via silica gel chromatography (20% EtOAc/hexane) or recrystallization from ethanol/water .

Advanced: How does the presence of the carboxylic acid group at position 6 influence the compound's solubility and reactivity in aqueous versus organic media?

Answer:

  • Solubility : The carboxylic acid group increases aqueous solubility at pH > 4.5 (pKa ~4.2), making it suitable for biological assays. In organic solvents (e.g., DCM), the protonated form dominates, enabling reactions like esterification.
  • Reactivity Modulation : Protect the acid as a methyl ester during synthesis (using SOCl2/MeOH), then deprotect with LiOH (1M, 0°C) to restore functionality without degrading the thieno-pyrimidine core .

Advanced: What computational methods are recommended to predict the compound's pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding.
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify reactive sites for metabolite prediction .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile thiols.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: How can structural modifications at the 5-methyl or allylthio positions alter the compound's biological target specificity?

Answer:

  • 5-Methyl Replacement : Substituting with a chloro group (e.g., 5-Cl) may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
  • Allylthio Optimization : Replacing allyl with propargyl groups improves metabolic stability by reducing glutathione conjugation.
  • SAR Analysis : Test modified analogs in cell-based assays (e.g., IC50 determination) and compare with computational docking results .

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